Alemtuzumab
Alemtuzumab
Alemtuzumab is a humanized CD52-directed cytolytic antibody, which binds to CD52, a cell surface antigen present on T and B lymphocytes, and mediates cell lysis by complement dependent cytotoxicity (CDC) and antibody dependent cell mediated cytotoxicity (ADCC). It is indicated for the treatment of patients with multiple sclerosis and B-cell chronic lymphocytic leukemia.
Brand Name:
Vulcanchem
CAS No.:
216503-57-0
VCID:
VC0012826
InChI:
SMILES:
Molecular Formula:
C6468H10066N1732O2005S40
Molecular Weight:
145454
Alemtuzumab
CAS No.: 216503-57-0
Main Products
VCID: VC0012826
Molecular Formula: C6468H10066N1732O2005S40
Molecular Weight: 145454
CAS No. | 216503-57-0 |
---|---|
Product Name | Alemtuzumab |
Molecular Formula | C6468H10066N1732O2005S40 |
Molecular Weight | 145454 |
Description | Alemtuzumab is a humanized CD52-directed cytolytic antibody, which binds to CD52, a cell surface antigen present on T and B lymphocytes, and mediates cell lysis by complement dependent cytotoxicity (CDC) and antibody dependent cell mediated cytotoxicity (ADCC). It is indicated for the treatment of patients with multiple sclerosis and B-cell chronic lymphocytic leukemia. |
Synonyms | CAMPATH-1H; GZ-402673; LDP-03 |
Reference | 1: Ruck T, Bittner S, Wiendl H, Meuth SG. Alemtuzumab in Multiple Sclerosis: Mechanism of Action and Beyond. Int J Mol Sci. 2015 Jul 20;16(7):16414-39. doi: 10.3390/ijms160716414. Review. PubMed PMID: 26204829; PubMed Central PMCID: PMC4519957. 2: Marsh RA, Allen CE, McClain KL, Weinstein JL, Kanter J, Skiles J, Lee ND, Khan SP, Lawrence J, Mo JQ, Bleesing JJ, Filipovich AH, Jordan MB. Salvage therapy of refractory hemophagocytic lymphohistiocytosis with alemtuzumab. Pediatr Blood Cancer. 2013 Jan;60(1):101-9. doi: 10.1002/pbc.24188. Epub 2012 Apr 22. PubMed PMID: 22522603; PubMed Central PMCID: PMC3410971. 3: Tuohy O, Costelloe L, Hill-Cawthorne G, Bjornson I, Harding K, Robertson N, May K, Button T, Azzopardi L, Kousin-Ezewu O, Fahey MT, Jones J, Compston DA, Coles A. Alemtuzumab treatment of multiple sclerosis: long-term safety and efficacy. J Neurol Neurosurg Psychiatry. 2015 Feb;86(2):208-15. doi: 10.1136/jnnp-2014-307721. Epub 2014 May 21. PubMed PMID: 24849515. 4: Coles AJ. Alemtuzumab therapy for multiple sclerosis. Neurotherapeutics. 2013 Jan;10(1):29-33. doi: 10.1007/s13311-012-0159-0. Review. PubMed PMID: 23184314; PubMed Central PMCID: PMC3557360. 5: Hartung HP, Aktas O, Boyko AN. Alemtuzumab: a new therapy for active relapsing-remitting multiple sclerosis. Mult Scler. 2015 Jan;21(1):22-34. doi: 10.1177/1352458514549398. Epub 2014 Oct 24. Review. PubMed PMID: 25344374; PubMed Central PMCID: PMC4361497. 6: Jones JL, Coles AJ. Mode of action and clinical studies with alemtuzumab. Exp Neurol. 2014 Dec;262 Pt A:37-43. doi: 10.1016/j.expneurol.2014.04.018. Epub 2014 May 2. Review. PubMed PMID: 24792641. 7: 3C Study Collaborative Group, Haynes R, Harden P, Judge P, Blackwell L, Emberson J, Landray MJ, Baigent C, Friend PJ. Alemtuzumab-based induction treatment versus basiliximab-based induction treatment in kidney transplantation (the 3C Study): a randomised trial. Lancet. 2014 Nov 8;384(9955):1684-90. doi: 10.1016/S0140-6736(14)61095-3. Epub 2014 Jul 28. PubMed PMID: 25078310. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume